Propane-1-sulfonothioic O-acid
Description
Structure
3D Structure
Properties
CAS No. |
61145-87-7 |
|---|---|
Molecular Formula |
C3H8O2S2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
hydroxy-oxo-propyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H8O2S2/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) |
InChI Key |
MNTXWEUAWXSXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=S)O |
Origin of Product |
United States |
Conceptual Framework of Sulfonothioic Acids Within the Organosulfur Oxoacid Family
The world of organosulfur compounds is vast and complex, with organosulfur oxoacids representing a significant class of substances that contain sulfur, oxygen, and hydrogen. wikipedia.org These acids are distinguished by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group, with the general structure RS(=O)2OH (where R is not a hydrogen atom). hmdb.ca This family includes well-known members such as sulfonic acids and sulfinic acids. wikipedia.org
Sulfonothioic acids, such as Propane-1-sulfonothioic O-acid, are a distinct subgroup within this family. They are characterized by the presence of a sulfonothioic acid functional group, which features a sulfur atom bonded to two oxygen atoms and a thiol group (-SH). This seemingly subtle difference in composition leads to significant variations in chemical reactivity and properties compared to their sulfonic acid counterparts.
Distinguishing Structural and Electronic Features of Propane 1 Sulfonothioic O Acid
The presence of both a sulfonic acid-like group and a thio- (sulfur) component introduces a unique electronic environment. The sulfur atom in the S(=O)2(OH) group is in a high oxidation state, making it electrophilic. The C-S bond length in similar organosulfur oxoacids, such as dimethylaminoiminomethanesulfinic acid, has been observed to be significantly longer than a typical C-S single bond, suggesting a degree of bond weakening that can influence reactivity. cdnsciencepub.com In the case of Propane-1-sulfonothioic O-acid, the propyl group, an alkyl group, acts as an electron-donating group, which can modulate the electronic properties of the sulfonothioic acid functional group.
| Property | Value |
| Molecular Weight | Approximately 138.18 g/mol evitachem.com |
| Functional Groups | Sulfonic acid (-SO₃H) and thioether (-S-) groups evitachem.com |
Theoretical and Computational Investigations of Propane 1 Sulfonothioic O Acid
Electronic Structure Elucidation and Charge Distribution Analysis
The electronic structure of Propane-1-sulfonothioic O-acid is characterized by a significant polarization of charge due to the presence of highly electronegative oxygen and sulfur atoms. Computational studies, often employing Density Functional Theory (DFT), reveal a nuanced charge distribution across the molecule. The sulfur atom of the sulfonyl group (S=O) exhibits a partial positive charge, while the attached oxygen atoms carry partial negative charges. This charge separation is a key determinant of the molecule's reactivity.
The charge distribution is not uniform. The thionic sulfur atom (S=O) is less electronegative than the oxygen atoms, leading to a complex interplay of inductive and resonance effects. High-level ab initio calculations can provide a more detailed picture of the electron density, highlighting the covalent and ionic character of the various bonds within the molecule.
Table 1: Calculated Partial Atomic Charges in this compound
| Atom | Partial Charge (e) |
| S (sulfonyl) | +1.2 |
| O (sulfonyl) | -0.8 |
| S (thionic) | -0.2 |
| O (hydroxyl) | -0.6 |
| H (hydroxyl) | +0.4 |
| C1 | -0.1 |
| C2 | -0.2 |
| C3 | -0.2 |
Note: These values are illustrative and can vary depending on the computational method and basis set used.
Conformational Analysis and Energy Landscape Mapping of this compound
The propane (B168953) backbone of this compound allows for rotational isomerism, leading to various stable conformations. Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, helps to identify the low-energy conformers and the energy barriers between them. The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain.
The potential energy surface (PES) of this compound is complex, with multiple local minima corresponding to different rotational isomers. Mapping this energy landscape is crucial for understanding the molecule's flexibility and its population of different conformational states at a given temperature. The relative energies of these conformers are influenced by a combination of steric and electrostatic interactions.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-S-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
| Eclipsed | 0° | 4.5 |
Note: These values are hypothetical and serve to illustrate the expected trend in conformational energies.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory is a fundamental concept used to understand the rates of chemical reactions.
For instance, the hydrolysis of this compound can be modeled to elucidate the step-by-step mechanism, including the role of water molecules and the structure of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These computational insights are invaluable for understanding the reactivity and stability of the compound.
Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure
Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. For this compound, the vibrational frequencies corresponding to the S=O and S-O stretching modes in the infrared (IR) spectrum can be calculated. Similarly, the chemical shifts of the hydrogen and carbon atoms in the nuclear magnetic resonance (NMR) spectra can be predicted.
These predicted spectra are highly sensitive to the molecular geometry. Therefore, by comparing the calculated spectra for different conformers with experimental spectra, it is possible to determine the dominant conformation of the molecule in a given environment.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| S=O stretch (asymmetric) | 1350 |
| S=O stretch (symmetric) | 1150 |
| S-O stretch | 800 |
| C-H stretch | 2900-3000 |
| O-H stretch | 3200-3600 |
Note: These are typical frequency ranges for the specified functional groups.
Quantitative Structure-Reactivity Relationship Studies for Sulfonothioic Acids
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For the class of sulfonothioic acids, a QSRR model could be developed to predict properties such as acidity or reaction rates based on various molecular descriptors.
These descriptors can be calculated from the molecular structure and can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. Once a statistically significant QSRR model is established, it can be used to predict the reactivity of new, unsynthesized sulfonothioic acids, thereby guiding the design of molecules with desired properties.
Advanced Analytical Techniques for the Characterization and Quantification of Propane 1 Sulfonothioic O Acid
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of Propane-1-sulfonothioic O-acid, providing detailed information about its functional groups and atomic connectivity.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent bonds. The S=O stretching vibrations from the sulfonic acid group are anticipated to be particularly intense. Additionally, absorptions corresponding to C-H bonds in the propane (B168953) group will be present.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
|---|---|---|
| O-H (in acid) | 3200-2500 (broad) | Stretching |
| C-H (propyl) | 2960-2850 | Stretching |
| S=O (sulfonic) | 1350-1300 and 1150-1120 | Asymmetric and Symmetric Stretching |
| S-O | 1000-750 | Stretching |
Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, the protons of the propyl group would exhibit distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom, causing a downfield shift. The protons on the carbon adjacent to the sulfur (C1) would be the most deshielded. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets and sextets).
In the ¹³C NMR spectrum, three distinct signals are expected for the three carbon atoms of the propane chain. The carbon atom bonded to the sulfur (C1) would appear at the lowest field (most deshielded) due to the electron-withdrawing effect of the sulfonothioic O-acid group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Splitting Pattern |
|---|---|---|---|
| CH₃ (C3) | ~1.0 | ~13 | Triplet |
| CH₂ (C2) | ~1.8 | ~18 | Sextet |
| CH₂ (C1) | ~3.0 | ~50 | Triplet |
Note: These are estimated values based on analogous structures; actual values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar and potentially thermally labile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate, typically in negative ion mode.
The negative ion ESI mass spectrum would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻. Further fragmentation could involve the loss of SO₂ or cleavage of the C-S bond, providing valuable structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₃H₇O₂S₂]⁻ | 139.0 | Deprotonated molecule [M-H]⁻ |
| [C₃H₇S]⁻ | 75.0 | Loss of SO₂ from [M-H]⁻ |
Chromatographic Separation and Detection Systems
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile and polar compounds. For this compound, reversed-phase HPLC would be a suitable technique. Due to the high polarity of the sulfonic acid group, a polar-endcapped C18 column or the use of ion-pairing reagents in the mobile phase would likely be necessary to achieve adequate retention and separation. Detection could be accomplished using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed for effective separation from impurities.
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. The high temperatures employed in the GC inlet and column would likely cause decomposition of the sulfonic acid group.
Therefore, for GC-MS analysis, a derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative. A common approach for acidic protons is esterification. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing its volatility.
Once derivatized, the resulting compound can be readily analyzed by GC-MS, which provides excellent separation and definitive identification based on the mass spectrum of the derivative.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Ion Chromatography for Ionic Species Determination
In typical ion chromatography setups for sulfonic acids, an anion-exchange column is employed. The separation is based on the interaction of the negatively charged sulfonate group with the positively charged stationary phase of the column. A buffered aqueous solution, often containing carbonate, bicarbonate, or hydroxide (B78521), is used as the mobile phase (eluent) to facilitate the separation of different anions based on their charge and size.
General Principles of Sulfonic Acid Analysis by Ion Chromatography
A study on the determination of various sulfonic acids in water samples utilized a gradient elution with a sodium hydroxide (NaOH) and organic solvent (methanol or acetonitrile) mobile phase. nih.gov This approach allowed for the separation of a high number of analytes with varying structures. nih.gov Detection is commonly achieved using a suppressed conductivity detector, which enhances the sensitivity by reducing the background conductivity of the eluent. ijpsr.comthermofisher.com
For the analysis of organic anions in pharmaceutical ingredients, a method was developed using a mobile phase consisting of a mixture of sodium carbonate and sodium bicarbonate in water, mixed with acetonitrile. nih.gov This highlights the use of organic modifiers in the eluent to improve the separation of more complex organic anions. nih.gov
Hypothetical Application to this compound
A hypothetical ion chromatography method for the determination of the Propane-1-sulfonothioate anion could involve the following components:
Column: A high-capacity anion-exchange column, such as a Metrosep A Supp or Dionex IonPac™ series, would likely be suitable for retaining and separating the anion. ijpsr.comthermofisher.com
Eluent: A gradient elution starting with a low concentration of a hydroxide or carbonate/bicarbonate eluent, and gradually increasing the concentration, could effectively elute the analyte from the column. The addition of an organic solvent like acetonitrile might be necessary to modulate the retention and improve peak shape.
Detection: Suppressed conductivity detection would be the most common and sensitive method for quantifying the ionic species.
Research Findings and Data
Detailed research findings and data tables specifically for the ion chromatographic analysis of this compound are not present in the currently available scientific literature. The data presented in existing literature focuses on other related sulfonic acids. For instance, a fast IC method for various sulfonic acids reported detection limits in the range of 0.06–0.16 microM. nih.gov Another study on the analysis of sulfonic acid counter ions in pharmaceuticals demonstrated method precision with a relative standard deviation (% RSD) of the area response below 2.0 and accuracy between 97% and 102%. ijpsr.com
Emerging Research Avenues and Future Perspectives for Propane 1 Sulfonothioic O Acid
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of sulfur-containing compounds often involves harsh reagents and generates significant waste. Consequently, a primary focus of emerging research is the development of green and sustainable synthetic methodologies for Propane-1-sulfonothioic O-acid. Current research in organosulfur chemistry highlights several promising strategies that could be adapted for this purpose.
One promising approach involves the use of environmentally benign oxidizing agents and catalysts. For instance, the selective oxidation of thiols using hydrogen peroxide or even atmospheric oxygen, catalyzed by transition metal complexes, presents a greener alternative to traditional methods that employ stoichiometric, often hazardous, oxidants. The development of robust and recyclable catalysts is a key aspect of this research, aiming to improve both the environmental footprint and the economic viability of the synthesis.
Furthermore, the principles of atom economy are being increasingly applied to the synthesis of organosulfur compounds. This involves designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Solvent selection is another critical factor, with a growing emphasis on the use of water or other green solvents to replace volatile and toxic organic solvents. The application of these green chemistry principles to the synthesis of this compound is a crucial area for future investigation.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic Oxidation | Use of H₂O₂ or air as oxidant; recyclable catalysts. | Reduced waste, milder reaction conditions, improved safety. |
| Atom-Economical Reactions | Designing reactions to maximize atom incorporation. | Higher efficiency, less byproduct formation. |
| Green Solvents | Utilization of water, supercritical fluids, or ionic liquids. | Reduced environmental impact, improved process safety. |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The reactivity of this compound is largely uncharted territory, offering a fertile ground for fundamental chemical research. The presence of both a sulfonyl and a thioic acid moiety suggests a rich and complex chemical behavior. The S-O bond in the O-acid tautomer is of particular interest, as its reactivity could be harnessed for novel chemical transformations.
Preliminary studies on related thiosulfonic acids suggest that they can act as sulfenylating agents, transferring a sulfenyl group (RS-) to a variety of nucleophiles. Investigating the propensity of this compound to undergo similar reactions could lead to the development of new synthetic methodologies. For example, its reaction with thiols, amines, and phosphines could provide facile routes to unsymmetrical disulfides, sulfenamides, and other valuable organosulfur compounds.
Moreover, the potential for this compound to participate in radical reactions is another exciting avenue of exploration. The controlled generation of sulfur-centered radicals from this precursor could enable a range of novel carbon-sulfur and sulfur-heteroatom bond-forming reactions, expanding the synthetic chemist's toolkit. The influence of the propyl group on the stability and reactivity of these potential radical intermediates would be a key aspect of such studies.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. For a compound with limited experimental data like this compound, computational modeling is invaluable for guiding future research efforts.
DFT calculations can provide detailed insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound. This information is crucial for understanding its stability and spectroscopic properties. Furthermore, computational models can be used to predict its reactivity towards various reagents, helping to identify promising reaction pathways and to design experiments more efficiently. For instance, modeling the transition states of potential reactions can provide quantitative estimates of activation energies, offering a theoretical basis for reaction feasibility.
In the context of materials science, computational screening can be employed to predict the properties of polymers or other materials incorporating this compound as a monomer or functional group. Properties such as electronic conductivity, thermal stability, and mechanical strength can be estimated, allowing for the in silico design of novel materials with tailored functionalities. This predictive power can significantly accelerate the discovery and development of new materials for a wide range of applications.
| Computational Method | Information Gained | Application in this compound Research |
| Density Functional Theory (DFT) | Electronic structure, geometry, reaction mechanisms. | Predicting reactivity, guiding synthetic efforts. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Understanding behavior in condensed phases. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments. | Simulating enzymatic or catalytic transformations. |
Integration of this compound into Next-Generation Non-Biological Technologies
The unique chemical properties of this compound make it a promising candidate for incorporation into a variety of next-generation non-biological technologies. Its ability to participate in a range of chemical transformations and its potential to influence material properties open up exciting possibilities in materials science and electronics.
In the realm of polymer chemistry, this compound could be utilized as a novel monomer or as a functionalizing agent to impart specific properties to polymers. For example, its incorporation into polymer backbones could enhance thermal stability or alter the refractive index of the material. Furthermore, the thioic acid functionality could serve as a handle for post-polymerization modification, allowing for the covalent attachment of other functional molecules.
In the field of electronics, organosulfur compounds are being explored for their potential use in organic semiconductors, sensors, and energy storage devices. The sulfur atoms in this compound could facilitate charge transport or act as binding sites for metal ions in battery applications. The development of synthetic methods to incorporate this compound into conductive polymers or onto electrode surfaces is a key challenge that, if overcome, could lead to the development of novel electronic devices with enhanced performance.
| Technology Area | Potential Role of this compound | Desired Properties and Research Focus |
| Advanced Polymers | Monomer or functional additive. | Enhanced thermal stability, tunable optical properties, reactive sites for crosslinking. |
| Organic Electronics | Component of conductive polymers or molecular wires. | Efficient charge transport, stability under operating conditions. |
| Energy Storage | Electrolyte additive or electrode surface modifier. | Improved ion conductivity, enhanced battery cycle life. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
